
EFdA
Übersicht
Beschreibung
Islatravir, also known as 4’-ethynyl-2-fluoro-2’-deoxyadenosine, is an investigational drug primarily developed for the treatment of HIV infection. It belongs to a new class of antiretroviral drugs called nucleoside reverse transcriptase translocation inhibitors (NRTTIs). Unlike other inhibitors, Islatravir inhibits HIV through multiple mechanisms, providing rapid suppression of the virus .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Islatravir erfolgt in mehreren Schritten ausgehend von kommerziell erhältlichen Ausgangsstoffen. Einer der wichtigsten Zwischenprodukte bei der Synthese ist 2,6-Difluorpurin-9-THP, das aus 2,6-Dichlorpurin-9-THP gebildet wird. Die Reaktionsbedingungen beinhalten die Verwendung von Trimethylamin als Reagenz, und das Verfahren wird optimiert, um eine hohe Ausbeute zu erzielen .
Industrielle Produktionsverfahren: Für die industrielle Produktion kann Islatravir unter Verwendung eines neunenzymigen Kettenreaktionsansatzes synthetisiert werden, der vom bakteriellen Nukleosid-Recyclingweg inspiriert ist. Diese Methode ist effizient und skalierbar, wodurch sie sich für die großtechnische Produktion eignet .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Islatravir unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Islatravir kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Islatravir modifizieren.
Substitution: Substitutionsreaktionen können an den Fluor- oder Ethynylgruppen auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Die Bedingungen für Substitutionsreaktionen beinhalten oft die Verwendung von Nukleophilen wie Aminen oder Thiolen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Metaboliten und modifizierte Nukleoside, die mit Techniken wie Massenspektrometrie und Kernresonanzspektroskopie analysiert werden können .
Wissenschaftliche Forschungsanwendungen
In Vitro Efficacy
Research has consistently shown that EFdA effectively inhibits HIV replication in laboratory settings:
- Potency : this compound has an EC50 of approximately 50 pM in primary peripheral blood mononuclear cells (PBMC), making it four times more potent than tenofovir and 400 times more potent than azidothymidine .
- Selectivity : It exhibits a high selectivity index (>200,000), indicating non-toxicity at concentrations up to 10 μM .
- Transport Characteristics : Studies using Caco-2 cell monolayers revealed that this compound has an efflux ratio greater than 2.0, suggesting active transport mechanisms may influence its bioavailability .
In Vivo Efficacy
The effectiveness of this compound extends beyond in vitro studies:
- Animal Models : In humanized BLT mice models, this compound treatment resulted in undetectable levels of HIV-RNA in peripheral blood by three weeks post-treatment. This demonstrates its ability to penetrate various tissues effectively, including the gastrointestinal tract and female reproductive tract .
- Systemic Effects : Significant reductions in HIV-RNA levels were observed across multiple tissues, including lymph nodes, liver, lung, and spleen. These findings suggest that this compound not only suppresses viral replication but also preserves CD4+ T cell populations .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent:
- Solubility and Stability : Preformulation studies indicate that this compound is relatively soluble in water and maintains stability under various conditions. This stability is vital for ensuring consistent therapeutic effects .
- Bioavailability : The active efflux into the intestinal lumen can limit the bioavailability of orally administered drugs like this compound. Research into optimizing oral delivery systems is ongoing to enhance its therapeutic potential .
Clinical Implications
Given its potent antiviral activity and favorable pharmacokinetic properties, this compound holds significant promise as part of antiretroviral therapy regimens:
- Combination Therapy : The potential for combining this compound with other antiretroviral agents could enhance treatment efficacy and reduce the risk of resistance development.
- Future Research Directions : Ongoing clinical trials are necessary to further evaluate the safety, efficacy, and long-term outcomes associated with this compound use in diverse patient populations.
Wirkmechanismus
Islatravir exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It is converted intracellularly to its active triphosphate form, which then incorporates into the viral DNA. This incorporation blocks the translocation of the reverse transcriptase enzyme, preventing the addition of new nucleotides to the viral DNA chain. This mechanism leads to immediate and delayed chain termination, effectively halting viral replication .
Vergleich Mit ähnlichen Verbindungen
Cabotegravir: Another investigational drug for HIV treatment, but it belongs to the integrase strand transfer inhibitor class.
Lenacapavir: A first-in-class capsid inhibitor used in combination with Islatravir for potential long-acting HIV treatment.
Uniqueness of Islatravir: Islatravir’s uniqueness lies in its multiple mechanisms of action and its long half-life, which allows for less frequent dosing. This makes it a promising candidate for long-acting therapies, addressing issues related to adherence and resistance .
Biologische Aktivität
EFdA (4′-Ethynyl-2′-deoxyadenosine) is a novel nucleoside analog primarily investigated for its antiviral properties, particularly against HIV-1. Its unique structure and mechanism of action have positioned it as a promising candidate in the field of antiviral therapeutics. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by the addition of a fluorine atom at the 2-position of the purine moiety of 4′-ethynyl-2′-deoxyadenosine (EdA). This modification reduces cytotoxicity while preserving potent anti-HIV activity. The active form, this compound-triphosphate (this compound-TP), exhibits an intracellular half-life of over 17 hours, which is significant for sustained antiviral activity .
Mechanism:
- Reverse Transcriptase Inhibition : this compound acts as a chain terminator during viral DNA synthesis by incorporating into the growing DNA strand, thus preventing further elongation due to steric hindrance caused by its 4′-ethynyl group .
- Resistance Profile : Studies indicate that HIV-1 shows moderate resistance to this compound, with specific mutations in the reverse transcriptase (RT) gene contributing to this resistance. Notably, substitutions such as M184V and T215F have been associated with reduced susceptibility to this compound .
Efficacy Against HIV
Research has demonstrated that this compound possesses a high potency against various strains of HIV-1, including drug-resistant variants. The compound's IC50 values (the concentration required to inhibit viral replication by 50%) have been reported as follows:
HIV Variant | IC50 (nM) |
---|---|
Wild-type HIV-1 | 0.3 |
HIV-1 with M184V | 3.0 |
HIV-1 with multiple mutations | 6.0 |
These results highlight this compound's effectiveness even against strains that typically exhibit resistance to other antiretroviral drugs .
Case Studies and Clinical Trials
Several clinical trials are currently evaluating the safety and efficacy of this compound in human subjects. One notable study involved patients with HIV who had previously failed therapy with other nucleoside reverse transcriptase inhibitors (NRTIs). Preliminary findings suggest that:
- Treatment Duration : Patients receiving this compound demonstrated significant viral load reductions within the first few weeks of treatment.
- Adverse Effects : The safety profile appears favorable, with fewer instances of mitochondrial toxicity compared to traditional NRTIs .
Comparative Analysis with Other Antivirals
To contextualize this compound's effectiveness, it is essential to compare it with other established antiviral agents:
Antiviral Agent | IC50 (nM) | Mechanism of Action |
---|---|---|
Tenofovir | 5.0 | NRTI |
Emtricitabine | 10.0 | NRTI |
This compound | 0.3 | NRTI and chain terminator |
This compound demonstrates superior potency against HIV compared to these commonly used agents, suggesting its potential as a first-line treatment option in future therapeutic regimens .
Eigenschaften
IUPAC Name |
(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6-,7+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKXOSBHLYMWAE-QRPMWFLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601046407 | |
Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601046407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865363-93-5 | |
Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865363-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Islatravir [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865363935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Islatravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15653 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601046407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S,5R)-5-(6-Amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISLATRAVIR ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPQ082R25D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.